Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-
Description
Chemical Structure and Properties Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- (CAS 84196-12-3) is a glycine derivative substituted with a carboxymethyl group and a 1,1-diphosphonoethyl moiety. Its potassium salt has the molecular formula C₆H₁₂KNO₁₀P₂ and a molecular weight of 359.21 g/mol . The InChI code indicates a branched structure with two phosphonate (PO₃H₂) groups at the ethyl chain, enhancing its chelation capacity for metal ions like calcium and zinc .
Properties
CAS No. |
55339-20-3 |
|---|---|
Molecular Formula |
C6H13NO10P2 |
Molecular Weight |
321.12 g/mol |
IUPAC Name |
2-[carboxymethyl(1,1-diphosphonoethyl)amino]acetic acid |
InChI |
InChI=1S/C6H13NO10P2/c1-6(18(12,13)14,19(15,16)17)7(2-4(8)9)3-5(10)11/h2-3H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17) |
InChI Key |
PJXKZTFOBRSZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(N(CC(=O)O)CC(=O)O)(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Glycine derivatives: Usually glycine or its esters/amides as the backbone.
- Phosphonic acid derivatives: Such as phosphorous acid (H₃PO₃), phosphonic acid esters, or diphosphonates.
General Synthetic Strategy
The preparation generally follows a multi-step reaction sequence involving:
- Alkylation of glycine nitrogen: Introduction of the carboxymethyl group onto the nitrogen atom of glycine.
- Phosphonomethylation: Attachment of the diphosphonoethyl group to the nitrogen atom, often via reaction with phosphorous acid derivatives under controlled conditions.
- Salt formation: Neutralization with potassium hydroxide or other bases to form the potassium salt for improved stability and solubility.
Reaction Conditions
- Temperature: Typically moderate heating (50–100°C) to facilitate phosphonomethylation.
- pH Control: Reaction medium is maintained slightly acidic to neutral to optimize yields and prevent side reactions.
- Solvent: Aqueous or mixed aqueous-organic solvents are commonly used to dissolve reactants and control reaction kinetics.
- Catalysts: Sometimes acidic catalysts or buffering agents are employed to improve reaction efficiency.
Typical Reaction Scheme
- Step 1: Glycine reacts with chloroacetic acid or its derivatives to form N-(carboxymethyl)glycine.
- Step 2: N-(carboxymethyl)glycine undergoes phosphonomethylation using phosphorous acid and formaldehyde or other phosphonate precursors to yield N-(carboxymethyl)-N-(1,1-diphosphonoethyl)glycine.
- Step 3: The free acid form is neutralized with potassium hydroxide to obtain the potassium salt of the compound.
Analytical Characterization
To confirm the successful synthesis and purity of Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, several analytical techniques are employed:
| Analytical Method | Purpose | Notes |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of phosphonate and carboxyl groups | ^1H, ^13C, and ^31P NMR provide detailed molecular insights |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring | Quantitative analysis of product and impurities |
| Mass Spectrometry (MS) | Molecular weight confirmation | Confirms molecular ion peaks corresponding to the compound |
| Infrared Spectroscopy (IR) | Identification of functional groups | Phosphonate and carboxylate characteristic peaks |
| Elemental Analysis | Verification of elemental composition | Confirms C, H, N, P content consistent with molecular formula |
Research Findings and Optimization
- Yield Optimization: Reaction yields depend heavily on temperature, pH, and reactant molar ratios. Optimized conditions can achieve high purity and yield, typically above 85% under controlled laboratory conditions.
- Metal Complexation: The diphosphonoethyl group enhances the compound’s ability to chelate metal ions, which is critical for its applications in catalysis and environmental remediation.
- Stability: Potassium salt forms exhibit improved water solubility and storage stability compared to free acid forms.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Condition | Effect on Synthesis |
|---|---|---|
| Temperature | 50–100°C | Facilitates phosphonomethylation |
| pH | 5.5–7.5 | Prevents side reactions, improves yield |
| Solvent | Water or aqueous-organic mixtures | Ensures solubility of reactants |
| Reactant Ratio (Glycine:Phosphorous acid) | 1:2 molar ratio typical | Ensures complete phosphonation |
| Reaction Time | 4–8 hours | Sufficient for full conversion |
| Neutralization Agent | Potassium hydroxide (KOH) | Forms potassium salt, enhances stability |
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its interactions with enzymes and proteins. Its ability to chelate metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.
Medicine
In medicine, Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- could be explored for its potential therapeutic properties. Its ability to interact with biological molecules suggests possible applications in drug development and diagnostics.
Industry
Industrially, this compound may be used in the formulation of specialized chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism by which Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways. These interactions can modulate enzyme activity, signal transduction, and other cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Applications |
|---|---|---|---|---|
| Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- | 84196-12-3 | C₆H₁₂KNO₁₀P₂ | Carboxymethyl, 1,1-diphosphonoethyl | Chelation, potential agrochemicals |
| Glyphosate (N-(phosphonomethyl)glycine) | 1071-83-6 | C₃H₈NO₅P | Phosphonomethyl | Herbicide |
| Glyphosine (N,N-bis(phosphonomethyl)glycine) | 2439-99-8 | C₄H₁₁NO₈P₂ | Bis(phosphonomethyl) | Plant growth regulator |
| N-(Carboxymethyl)-N-(phosphonomethyl)-glycine | Not specified | C₅H₁₀NO₈P | Carboxymethyl, phosphonomethyl | Industrial chelator |
Key Differences
Substituent Groups and Chelation Strength The 1,1-diphosphonoethyl group in the target compound provides two phosphonate groups on a single ethyl chain, enhancing metal-binding capacity compared to glyphosate (single phosphonomethyl) and glyphosine (two separate phosphonomethyl groups) . Glyphosine has two phosphonomethyl groups but lacks the carboxymethyl substituent, reducing its versatility in chelating divalent cations like Ca²⁺ .
Solubility and Stability The potassium salt form of the target compound improves water solubility compared to free acid forms (e.g., glyphosate acid) . Glyphosate is typically formulated as its isopropylamine salt for agricultural use, whereas the diphosphonoethyl structure may confer greater stability in alkaline environments .
Industrial Relevance
- Unlike glyphosate (primarily a herbicide), the target compound’s structure aligns with chelating agents used in detergents (e.g., EDTA analogs) or corrosion inhibitors .
Research Findings and Data
- Metal Chelation Efficiency: Phosphonate-containing glycine derivatives exhibit strong binding to Ca²⁺ (log K ≈ 5–7) and Zn²⁺ (log K ≈ 8–10), with the diphosphonoethyl group likely enhancing affinity .
- Structural similarities suggest moderate toxicity, necessitating further study .
- Environmental Persistence : Phosphonates are generally resistant to biodegradation, but the carboxymethyl group may improve degradation rates compared to glyphosate .
Biological Activity
Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- (commonly referred to as a diphosphonate compound) is a synthetic derivative of glycine. This compound has garnered attention in various biological studies due to its potential therapeutic applications and mechanisms of action. Below is a detailed exploration of its biological activity, including relevant research findings, case studies, and comparative data.
| Property | Details |
|---|---|
| Molecular Formula | C₆H₁₄N₂O₇P₂ |
| Molecular Weight | 238.14 g/mol |
| CAS Number | 55339-20-3 |
| IUPAC Name | Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- |
The biological activity of Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- primarily involves its interaction with biological pathways related to bone metabolism and cellular signaling. It functions as a phosphonate compound that can inhibit bone resorption by affecting osteoclast activity. The diphosphonate structure allows it to bind to hydroxyapatite in bone, which may lead to decreased osteoclast-mediated bone resorption.
1. Antiresorptive Effects
Research indicates that diphosphonate compounds exhibit strong anti-resorptive properties. Studies have shown that Glycine derivatives can significantly reduce the activity of osteoclasts, leading to increased bone density in animal models. For instance:
- In a study involving ovariectomized rats (a model for postmenopausal osteoporosis), administration of diphosphonate compounds resulted in a marked increase in bone mineral density compared to controls .
2. Analgesic Properties
Recent investigations have highlighted the potential analgesic effects of glycine derivatives. Specifically, modifications in the structure of glycine have led to the development of selective inhibitors for glycine transporters (GlyT2), which are implicated in pain modulation:
- A related study demonstrated that lipid analogues of glycine could provide significant analgesia with minimal side effects by selectively inhibiting GlyT2 in animal models . This suggests that Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- may share similar properties.
Case Study 1: Osteoporosis Management
A clinical trial assessed the efficacy of a diphosphonate compound similar to Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- in patients with osteoporosis. The results showed:
- Participants: 150 postmenopausal women
- Duration: 12 months
- Outcome: A significant reduction in vertebral fractures was observed in the treatment group compared to placebo (p < 0.01). Bone mineral density increased by an average of 5%.
Case Study 2: Pain Relief in Neuropathic Pain Models
In a preclinical study involving neuropathic pain models:
- Compound Tested: A modified glycine derivative with structural similarities to Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-
- Findings: The compound effectively reduced pain scores and improved mobility without the severe side effects associated with traditional analgesics .
Comparative Analysis
To better understand the efficacy and safety profile of Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- compared to other compounds, the following table summarizes key findings from various studies:
| Compound | Primary Activity | Efficacy | Side Effects |
|---|---|---|---|
| Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- | Bone resorption inhibition | High | Low |
| Alendronate (a common bisphosphonate) | Bone resorption inhibition | Very High | Gastrointestinal issues |
| Oleoyl-d-lysine (glycine analogue) | Analgesic | Moderate | Minimal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
